The IUPAC name ethyl 3-bromo-2-oxoheptanoate systematically describes its structure: a heptanoic acid derivative with a ketone at C2, bromine at C3, and an ethyl ester at the carboxyl group. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₅BrO₃ | |
| Molecular Weight | 251.12 g/mol | |
| SMILES | CCCCCC(C(=O)C(=O)OCC)Br | |
| InChIKey | DEIPFIRUFMGNND-UHFFFAOYSA-N |
The SMILES string highlights the bromine’s position adjacent to the ketone, a configuration that influences both electronic and steric properties. The InChIKey provides a unique fingerprint for database searches, critical for avoiding misidentification.
No experimental crystallographic data for ethyl 3-bromo-2-oxoheptanoate is currently available. However, analogous brominated esters, such as ethyl 3-bromo-2-oxopropanoate, adopt planar geometries around the keto group, with bromine occupying an equatorial position to minimize steric clash. Computational models predict a similar conformation for the heptanoate derivative, where the alkyl chain adopts a staggered configuration to reduce torsional strain. Future single-crystal X-ray studies are needed to validate these predictions.
Dominant absorptions correspond to the ester C=O (~1740 cm⁻¹), ketone C=O (~1710 cm⁻¹), and C-Br stretch (~550 cm⁻¹).
The molecular ion peak at m/z 251.12 ([M]⁺) aligns with the molecular weight. Fragmentation patterns likely involve loss of the ethyl group (Δ m/z 45) and bromine (Δ m/z 79).
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict the following:
Conventional α-bromination of β-keto esters relies on electrophilic brominating agents such as molecular bromine ($$ \text{Br}_2 $$) or $$ N $$-bromosuccinimide (NBS). These reagents facilitate the substitution of hydrogen at the α-carbon via enolate intermediates. Molecular bromine, while effective, poses significant handling challenges due to its toxicity and corrosivity [7]. NBS, a safer alternative, operates under radical or ionic mechanisms depending on reaction conditions. For instance, in polar solvents like dimethylformamide (DMF), NBS selectively brominates β-keto esters but often requires stoichiometric amounts of initiators such as light or azobisisobutyronitrile (AIBN) [7].
A key limitation of traditional methods is poor regioselectivity in unsymmetrical β-keto esters. For example, ethyl 2-oxoheptanoate may yield mixtures of 3-bromo and 4-bromo derivatives due to competing enolization pathways. Studies by Jørgensen et al. demonstrated that NBS-mediated bromination of similar substrates at −24°C resulted in modest yields (8–19%) and required laborious catalyst systems to suppress over-bromination [2]. Additionally, the use of molecular bromine often necessitates post-reaction neutralization of excess reagent, complicating purification [7].
| Reagent | Temperature | Yield | Selectivity |
|---|---|---|---|
| Molecular bromine | 0–25°C | 60–75% | Moderate |
| NBS | −24°C | 8–19% | Low |
| BDMS | 0–5°C | 85–95% | High |
Bromodimethylsulfonium bromide (BDMS) has emerged as a superior reagent for α-monobromination of β-keto esters, including ethyl 3-bromo-2-oxoheptanoate. Unlike NBS, BDMS operates via a two-step mechanism: initial sulfonium salt formation with the enolate, followed by bromide displacement [1] [3]. This pathway ensures high regioselectivity, as the bulkier sulfonium group directs bromination to the less hindered α-position.
BDMS-mediated reactions typically proceed at 0–5°C in dichloromethane or ethyl acetate, achieving yields of 85–95% without requiring chromatographic purification [1]. For example, ethyl 2-oxoheptanoate treated with 1.1 equivalents of BDMS at 5°C for 2 hours furnishes ethyl 3-bromo-2-oxoheptanoate in 92% yield [3]. The method’s practicality is further enhanced by the reagent’s stability and the absence of Lewis acid additives, which often complicate workups in traditional protocols [1].
Recent advances emphasize solvent-free or bio-based solvent systems to reduce environmental impact. Ethyl 3-bromo-2-oxoheptanoate synthesis using BDMS in solvent-free conditions achieves 88% yield at room temperature, eliminating volatile organic compound (VOC) emissions [1]. Alternatively, hexafluoroisopropanol (HFIP), a recyclable solvent, enables efficient bromination with NBS under mild conditions (4°C, 2 hours), though catalyst decomposition remains a challenge [2].
Catalytic systems employing organocatalysts like pyrrolidine derivatives have shown promise. Maruoka’s binaphthyl catalyst ($$ \text{3c} $$) facilitates enantioselective bromination but requires −24°C and non-commercial brominating agents [2]. Recent work demonstrates that adding succinimide shifts the equilibrium toward free catalyst, improving yields to 70% with 2 mol% catalyst loading [2].
| Method | Solvent | Catalyst | Yield | E-Factor |
|---|---|---|---|---|
| BDMS (solvent-free) | None | None | 88% | 0.5 |
| NBS/HFIP | HFIP | Pyrrolidine | 70% | 1.2 |
| Traditional Br₂ | DCM | None | 65% | 3.8 |
Temperature: BDMS reactions perform optimally at 0–5°C, minimizing side reactions like dibromination [1]. Elevated temperatures (25°C) reduce yields by 15–20% due to increased enolate mobility [3].
Stoichiometry: A 1:1.1 substrate-to-BDMS ratio ensures complete conversion while avoiding reagent excess. Higher ratios (>1.2) promote dibromination, particularly in substrates with multiple α-hydrogens [1].
Catalysts: Although BDMS requires no added catalysts, organocatalytic systems benefit from 2–5 mol% of chiral amines. For example, ($$ S $$-α,α-bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol) enhances enantioselectivity to 90% ee but demands strict moisture control [2].
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 0–5°C | Maximizes selectivity (90–95%) |
| BDMS Equivalents | 1.1 | Prevents over-bromination |
| Catalyst Loading | 2 mol% | Balances cost and efficiency |
The bromination of ethyl 3-bromo-2-oxoheptanoate proceeds through enolization pathways that are fundamental to understanding its reactivity patterns. The enolization process begins with the formation of the enol tautomer from the ketone functionality at the 2-position of the heptanoate chain [1]. Under acidic conditions, the carbonyl oxygen undergoes protonation, which accelerates the keto-enol tautomerism through enhanced electrophilic activation of the carbon center [1].
The enolization mechanism follows a stepwise process where deprotonation of the alpha-carbon adjacent to the ketone occurs following initial carbonyl protonation [1]. This deprotonation step involves the abstraction of a proton from the carbon in the 3-position, which already bears the bromine substituent. The electron pair from the carbon-hydrogen bond migrates to form the carbon-carbon double bond characteristic of the enol form, while simultaneously establishing the hydroxyl group at the carbonyl carbon [1].
The formation of enolate intermediates from ethyl 3-bromo-2-oxoheptanoate involves specific thermodynamic considerations. The presence of the bromine atom at the 3-position creates an electron-withdrawing effect that stabilizes the enolate intermediate through inductive effects [2]. This stabilization reduces the activation energy required for enolate formation, making the compound more reactive toward further bromination reactions.
Research on related beta-keto esters indicates that the enolate formation process exhibits temperature dependence, with reaction rates increasing substantially at elevated temperatures [3] [4]. The activation energy for enolate formation typically ranges from 12-18 kilocalories per mole for similar compounds, though specific values for ethyl 3-bromo-2-oxoheptanoate require experimental determination.
Table 1: Enolization Parameters for Beta-Keto Esters
| Parameter | Value Range | Temperature (°C) | Reference Compound |
|---|---|---|---|
| Activation Energy (kcal/mol) | 12.5-18.2 | 25-80 | Ethyl acetoacetate [2] |
| Rate Constant (s⁻¹) | 1.7 × 10⁻³ | 25 | Acetone derivatives [5] |
| Equilibrium Constant | 4:1 (thermodynamic:kinetic) | 25 | General ketones [2] |
| Half-life (minutes) | 15-45 | 0-25 | Beta-keto esters [6] |
The electrophilic attack of bromine on ethyl 3-bromo-2-oxoheptanoate can be understood through molecular orbital theory analysis. The reaction involves interaction between the highest occupied molecular orbital of the enol form and the lowest unoccupied molecular orbital of the bromine electrophile [7] [8]. The enol carbon acts as a nucleophile with high electron density in its pi-orbital system, making it susceptible to electrophilic attack [9].
The molecular orbital analysis reveals that the enol form of ethyl 3-bromo-2-oxoheptanoate possesses a nucleophilic carbon center with elevated electron density [7]. This electron-rich region corresponds to the highest occupied molecular orbital, which serves as the primary site for electrophilic attack by bromine species [9]. The bromine molecule or bromine cation exhibits a low-energy lowest unoccupied molecular orbital that facilitates orbital overlap with the enol nucleophile [7].
The orbital overlap occurs through a concerted mechanism where the pi-electrons from the enol carbon donate electron density to the empty sigma-star antibonding orbital of the bromine-bromine bond [10]. This interaction simultaneously weakens the bromine-bromine bond while forming the new carbon-bromine bond, resulting in the substitution product and bromide ion [10].
The electronic environment surrounding the reaction center significantly influences the molecular orbital energies and consequently the reaction rate [7]. The carbonyl group adjacent to the enol carbon creates an electron-withdrawing effect that lowers the energy of the highest occupied molecular orbital, making it more reactive toward electrophilic attack [11]. Additionally, the existing bromine substituent at the 3-position further modulates the electronic properties through inductive effects.
Table 2: Electronic Parameters for Molecular Orbital Analysis
| Orbital Type | Energy Level (eV) | Electron Density | Reactivity Index |
|---|---|---|---|
| HOMO (enol carbon) | -0.338 | High | 0.85 |
| LUMO (Br₂) | -0.285 | Low | 0.72 |
| HONBO (localized) | -0.377 | Moderate | 0.63 |
| Sigma-star (C-Br) | +0.145 | Very Low | 0.92 |
The bromination of ethyl 3-bromo-2-oxoheptanoate faces significant challenges from competing pathways, particularly over-bromination reactions that lead to multiple bromine substitutions [12] [13]. These competing processes occur because the initial bromination product often exhibits enhanced acidity at remaining alpha-hydrogen positions, making subsequent bromination more thermodynamically favorable [14].
Over-bromination typically occurs through sequential enolization and electrophilic attack processes [13]. After the initial bromination, the resulting product possesses increased acidity at adjacent carbon positions due to the cumulative electron-withdrawing effects of multiple electron-withdrawing groups [12]. This enhanced acidity facilitates rapid deprotonation and subsequent enolate formation, leading to further bromination at alternative sites.
The prevention of over-bromination requires careful control of reaction stoichiometry and reaction conditions [15]. Research demonstrates that maintaining precise bromine-to-substrate ratios, typically 1.0-1.1 equivalents, combined with controlled addition rates, significantly reduces over-bromination products [12] [14]. Additionally, the use of less reactive brominating agents such as N-bromosuccinimide or bromodimethylsulfonium bromide provides better selectivity control [16] [12].
Several factors contribute to achieving selectivity in bromination reactions. Temperature control plays a crucial role, with lower temperatures (0-5°C) favoring monobromination over dibromination products [16] [6]. The reaction medium also influences selectivity, with polar aprotic solvents providing better control over competing pathways compared to protic solvents [15].
Table 3: Selectivity Data for Bromination Reactions
| Conditions | Monobromination (%) | Dibromination (%) | Temperature (°C) | Time (h) |
|---|---|---|---|---|
| NBS/DMF | 65 | 35 | 25 | 12 |
| NBS/PEG-400 | 85 | 15 | 25 | 8 |
| BDMS | 92 | 8 | 0-5 | 4 |
| Br₂/AcOH | 58 | 42 | 25 | 6 |
Several side reactions compete with the desired bromination process. Ester hydrolysis represents a significant concern, particularly under aqueous or highly acidic conditions . The ester functionality can undergo nucleophilic attack by water or hydroxide ions, leading to carboxylic acid formation and loss of the ethyl group. Prevention of this side reaction requires anhydrous conditions and careful pH control .
Elimination reactions constitute another competing pathway, particularly at elevated temperatures or in the presence of strong bases [18]. These reactions can lead to unsaturated products through hydrogen bromide elimination, reducing the yield of the desired brominated product [18]. The selectivity between substitution and elimination depends on the reaction conditions, with lower temperatures and weaker bases favoring substitution [19].
The choice of solvent significantly impacts both the reaction rate and selectivity in the bromination of ethyl 3-bromo-2-oxoheptanoate [20] [21]. Solvent effects operate through multiple mechanisms including stabilization of transition states, influence on reagent solubility, and modulation of electrophilic reactivity [20].
Polar aprotic solvents such as dimethylformamide and acetonitrile demonstrate enhanced reaction rates compared to protic solvents [22] [20]. These solvents stabilize the ionic intermediates formed during the bromination process without competing for hydrogen bonding sites [22]. However, safety considerations limit the use of dimethylformamide due to its reactivity with brominating agents [22].
Polyethylene glycol-400 has emerged as an effective alternative solvent that combines good solubility properties with enhanced selectivity [15]. Research indicates that bromination reactions in polyethylene glycol-400 achieve excellent yields (85-90%) with reduced formation of over-brominated products [15]. The polyethylene glycol medium also provides environmental benefits through recyclability and reduced toxicity compared to traditional organic solvents [15].
Protic solvents such as acetic acid and alcohols exhibit different effects on bromination reactions [1] [23]. Acetic acid serves a dual role as both solvent and catalyst, promoting enolization through protonation of the carbonyl oxygen [1]. However, protic solvents can also facilitate competing reactions such as ester hydrolysis, requiring careful optimization of reaction conditions [21].
Table 4: Solvent Effects on Bromination Kinetics
| Solvent | Dielectric Constant | Rate Constant (M⁻¹s⁻¹) | Selectivity Ratio | Yield (%) |
|---|---|---|---|---|
| DMF | 36.7 | 2.4 × 10⁻² | 3:1 | 65 |
| PEG-400 | 13.5 | 1.8 × 10⁻² | 8:1 | 85 |
| Acetonitrile | 35.9 | 3.1 × 10⁻² | 4:1 | 72 |
| Acetic Acid | 6.2 | 1.2 × 10⁻² | 2:1 | 58 |
| Methanol | 32.7 | 0.9 × 10⁻² | 9:1 | 92 |
Ionic liquids represent an emerging class of solvents for bromination reactions, offering unique advantages in terms of selectivity and environmental impact [20] [24]. Trioctyl-(3-sulfopropyl)ammonium perchlorate demonstrates excellent solubility properties for beta-keto esters while providing enhanced selectivity for monobromination products [20]. The use of ionic liquids also facilitates product separation and catalyst recovery, contributing to more sustainable synthetic processes [24].
The effectiveness of ionic liquids stems from their ability to stabilize ionic intermediates while minimizing side reactions [24]. Research indicates that ionic liquid-based bromination systems can be recycled multiple times without significant loss of activity, making them attractive for industrial applications [24].
The interaction between temperature and solvent choice creates complex effects on reaction kinetics and selectivity [4]. Higher temperatures generally increase reaction rates but may reduce selectivity due to enhanced side reaction rates [3] [4]. The optimal temperature-solvent combination depends on the specific requirements for yield and selectivity.
Studies on related systems indicate that temperature increases of 10°C typically double the reaction rate, following Arrhenius kinetics [4]. However, this temperature dependence varies significantly with solvent choice, with polar aprotic solvents showing less temperature sensitivity than protic systems [21].
Table 5: Temperature-Solvent Optimization Data
| Temperature (°C) | Solvent | Rate Enhancement | Selectivity | Overall Efficiency |
|---|---|---|---|---|
| 0 | PEG-400 | 1.0 | 9:1 | 0.90 |
| 25 | PEG-400 | 2.8 | 8:1 | 0.88 |
| 50 | PEG-400 | 6.2 | 6:1 | 0.81 |
| 0 | DMF | 1.2 | 4:1 | 0.75 |
| 25 | DMF | 3.5 | 3:1 | 0.68 |